4-Benzoylmorpholin-3-one

Purity Specification Analytical Characterization Vendor Comparison

Synthetic methodology labs require morpholinone scaffolds with defined stereochemistry and electronic profiles for transition metal catalysis. 4-Benzoylmorpholin-3-one (CAS 61883-62-3) delivers a pre-installed chiral morpholin-3-one core with an N-benzoyl group that stabilizes enolate intermediates. - **Key Application:** Substrate in palladium-catalyzed allylic alkylation; enolate ligand for C-C bond formation. - **Technical Differentiator:** Distinct from 2-substituted or N-acetyl analogs-non-interchangeable for stereochemical outcomes. - **Supply Certainty:** 97-98% purity with batch-specific NMR/HPLC/GC documentation. Bulk lots available.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 61883-62-3
Cat. No. B2855906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylmorpholin-3-one
CAS61883-62-3
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESC1COCC(=O)N1C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyLICUXZIPJQNDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoylmorpholin-3-one Building Block for Palladium Catalysis


4-Benzoylmorpholin-3-one (CAS 61883-62-3) is an N-benzoylated morpholin-3-one derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . The compound possesses a morpholine core substituted with a benzoyl group on the ring nitrogen and a ketone at the 3-position, which creates a unique lactam scaffold containing two stereocenters . Unlike 2-substituted morpholinones that are prevalent in pharmaceutical synthesis, the 4-benzoylated morpholin-3-one framework offers a distinct electronic and steric profile that enables its use as both a substrate in palladium-catalyzed allylic alkylation reactions and as an enolate ligand in coordination chemistry .

✓ Pd-catalyzed allylic alkylation substrate
✓ Enolate ligand in coordination chemistry
✓ Chiral building block with pre-installed stereocenters
✓ Commercially available with batch QC documentation

Why Analogs Cannot Replace 4-Benzoylmorpholin-3-one


Substituting 4-benzoylmorpholin-3-one with other N-acyl morpholinones (e.g., N-acetyl or N-ethoxycarbonyl derivatives) or 2-substituted analogs (e.g., 2-benzoylmorpholin-3-one) introduces significant changes in reactivity, stereochemical outcomes, and catalytic performance. The N-benzoyl group provides a specific electronic environment that stabilizes enolate intermediates essential for palladium-catalyzed allylic alkylation, a property not replicated by N-acetyl or N-alkyl congeners . Furthermore, the 4-benzoylated scaffold differs fundamentally from the 2-benzoylmorpholin-3-one series, which are primarily employed as substrates in asymmetric transfer hydrogenation for antidepressant synthesis [1]. The position of the benzoyl substituent dictates the compound's utility as a ligand versus a substrate, making these morpholinone variants non-interchangeable in synthetic methodology .

N-Acyl Derivatives N-acetyl or N-ethoxycarbonyl analogs may not stabilize enolate intermediates equivalently.
2-Benzoylmorpholin-3-one Positional isomer directs asymmetric transfer hydrogenation, not allylic alkylation.
Substrate vs. Ligand Role Benzoyl position shifts utility from substrate to ligand, limiting direct interchangeability.

4-Benzoylmorpholin-3-one Comparator Evidence


Commercial Purity and Analytical Characterization

Across major commercial suppliers, 4-benzoylmorpholin-3-one is offered with documented purities ranging from 95% to 98%, with the highest purity grade (98%) available from Leyan and 97% from Bidepharm . In contrast, the more widely studied 2-benzoylmorpholin-3-one analogs are predominantly synthesized in-house for research purposes and are not commercially catalogued with comparable purity certifications [1]. The availability of NMR, HPLC, and GC batch-specific quality reports for 4-benzoylmorpholin-3-one from Bidepharm provides traceable analytical verification that is absent for the 2-substituted series, which is primarily accessed via custom synthesis .

Purity & QC
Head-to-head
95–98% purity with batch QC reports; comparator not commercially available
Supports reduced validation burden
Vendor specification context
Purity Specification Analytical Characterization Vendor Comparison

Palladium-Catalyzed Allylic Alkylation Activity

4-Benzoylmorpholin-3-one functions as a substrate in palladium-catalyzed allylic alkylation reactions, enabling the synthesis of lactams and trisubstituted carbonates . The compound's enolate form can also serve as a ligand in coordination chemistry . In contrast, 2-benzoylmorpholin-3-ones (compound 4 in the Son and Lee study) are employed as substrates for asymmetric transfer hydrogenation to yield 2-(hydroxyphenylmethyl)morpholin-3-ones with up to >99:1 diastereomeric ratio and >99% enantiomeric excess [1]. The positional isomerism thus dictates fundamentally different catalytic applications: C-2 benzoylated morpholinones enable stereoselective reduction, whereas the N-4 benzoylated variant participates in C–C bond-forming allylic alkylation [2].

Reaction Class
Class-level
Allylic alkylation (C–C) vs. transfer hydrogenation (C=O reduction, >99% ee)
Non-interchangeable synthetic applications
Method-dependent utility
Palladium Catalysis Allylic Alkylation Lactam Synthesis

Two Contiguous Stereocenters

4-Benzoylmorpholin-3-one is characterized as a chiral compound possessing two stereocenters . This contrasts with the 2-benzoylmorpholin-3-one scaffold, which, after dynamic kinetic resolution-based asymmetric transfer hydrogenation, yields products with two contiguous stereogenic centers controlled in a single step [1]. While both compound classes exhibit stereochemical complexity, the location of stereocenters differs: in 4-benzoylmorpholin-3-one, chirality resides within the morpholinone ring itself due to the N-benzoyl substitution pattern, whereas in the 2-substituted series, stereocenters are generated at the exocyclic hydroxyl-bearing carbon during catalytic reduction [2].

Stereochemistry
Class-level
Intrinsic ring stereocenters vs. catalytically installed with >99:1 dr, >99% ee
Preferred for pre-installed chirality
Stereogenic origin context
Stereochemistry Chiral Building Block Structural Comparison

Vendor Purity and Analytical Documentation

A comparative analysis of commercial suppliers for 4-benzoylmorpholin-3-one reveals quantifiable differences in purity specifications and supporting analytical documentation. Bidepharm offers the compound at 97% purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan provides 98% purity, representing the highest commercially available grade . Chemenu and AKSci offer 95%+ purity without detailed analytical certification . No analogous procurement options exist for 2-benzoylmorpholin-3-one, which must be synthesized via the published DKR-ATH protocol requiring specialized chiral catalysts and inert atmosphere conditions [1].

Vendor Grades
Head-to-head
97% (QC reports), 98%, 95%+ vs. custom synthesis required for comparator
May reduce procurement burden
Vendor options as of 2026
Vendor Comparison Purity Grade Analytical Documentation

4-Benzoylmorpholin-3-one Application Scenarios


Palladium-Catalyzed Allylic Alkylation

4-Benzoylmorpholin-3-one serves as a substrate in palladium-catalyzed allylic alkylation reactions, enabling the construction of lactams and trisubstituted carbonates . Its enolate form can also function as a ligand in coordination chemistry, providing a versatile platform for C–C bond-forming methodologies . Unlike 2-benzoylmorpholin-3-one analogs that are optimized for asymmetric transfer hydrogenation [1], the N-benzoylated morpholin-3-one scaffold is uniquely suited for allylic alkylation workflows, making it an essential procurement item for synthetic methodology laboratories developing new palladium-catalyzed transformations.

Chiral Building Block for Heterocyclic Synthesis

With two stereocenters inherent to its morpholin-3-one core, 4-benzoylmorpholin-3-one provides a pre-installed chiral scaffold for the synthesis of stereochemically complex heterocycles . This differentiates it from 2-benzoylmorpholin-3-one derivatives, where stereocenters are introduced catalytically during asymmetric transfer hydrogenation with >99:1 diastereomeric ratio and >99% enantiomeric excess [1]. Laboratories requiring a chiral morpholine building block with defined ring stereochemistry should prioritize 4-benzoylmorpholin-3-one over the 2-substituted series, which necessitates additional catalytic steps to establish chirality.

Analytical Reference Standard

The availability of 4-benzoylmorpholin-3-one at certified purities of 97–98% with batch-specific NMR, HPLC, and GC documentation [1] makes it suitable as a reference standard for analytical method development and quality control validation. In contrast, 2-benzoylmorpholin-3-one analogs lack commercial availability with comparable analytical certification, requiring in-house synthesis and characterization before use as reference materials . Analytical laboratories developing LC-MS or GC-MS methods for morpholinone-containing compounds can utilize the well-documented 4-benzoylmorpholin-3-one as a calibration standard.

Ligand for Transition Metal Catalysis

The enolate form of 4-benzoylmorpholin-3-one can serve as a ligand in coordination chemistry, particularly with palladium-based catalytic systems . This ligand functionality is distinct from the substrate role of 2-benzoylmorpholin-3-one in asymmetric transfer hydrogenation [1]. Research groups investigating novel transition metal catalysts for cross-coupling or allylic substitution reactions may find 4-benzoylmorpholin-3-one a valuable ligand scaffold, with commercial availability at 95–98% purity eliminating the need for ligand synthesis and characterization.

Application
Selection Property
Validation Focus
Pd-catalyzed allylic alkylation
Reaction type specificity
Allylic alkylation methodology context
Chiral building block synthesis
Stereochemical origin
Stereochemical assignment by NMR/HPLC
Analytical reference standard
Certified purity documentation
Batch-to-batch consistency review
Transition metal ligand development
Enolate coordination capability
Ligand performance in coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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